Trichloro Bisphenol S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro Bisphenol S is a chemical compound with the molecular formula C12H7Cl3O4S. It is a derivative of Bisphenol S, where three chlorine atoms are substituted on the phenol rings. This compound is known for its high resistance to heat, light, and oxidation, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro Bisphenol S can be synthesized through the chlorination of Bisphenol S. The process involves the reaction of Bisphenol S with chlorine gas in the presence of a catalyst, typically ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms on the phenol rings .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactors where Bisphenol S is continuously fed and reacted with chlorine gas. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Trichloro Bisphenol S undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various chlorinated phenolic compounds.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated phenolic compounds, dechlorinated derivatives, and substituted phenolic compounds .
Scientific Research Applications
Trichloro Bisphenol S has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Trichloro Bisphenol S involves its interaction with various molecular targets. It can bind to and inhibit enzymes involved in fatty acid synthesis, similar to other bisphenols. This inhibition disrupts cellular processes and can lead to antimicrobial effects . Additionally, its chlorinated structure allows it to interact with and disrupt endocrine pathways, leading to potential endocrine-disrupting effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): A widely used bisphenol with known endocrine-disrupting effects.
Bisphenol S (BPS): The parent compound of Trichloro Bisphenol S, used as a substitute for BPA.
Bisphenol F (BPF): Another bisphenol with similar applications and potential health effects.
Uniqueness
This compound is unique due to its high resistance to heat, light, and oxidation, making it more stable than other bisphenols. Its chlorinated structure also provides distinct chemical properties, allowing it to be used in specialized industrial applications .
Properties
Molecular Formula |
C12H7Cl3O4S |
---|---|
Molecular Weight |
353.6 g/mol |
IUPAC Name |
2,6-dichloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H7Cl3O4S/c13-8-3-6(1-2-11(8)16)20(18,19)7-4-9(14)12(17)10(15)5-7/h1-5,16-17H |
InChI Key |
ILJCMQVJEFEHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.